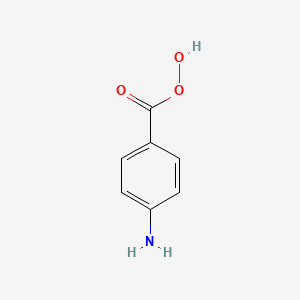
Benzenecarboperoxoic acid, 4-amino-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenecarboperoxoic acid, 4-amino-, is an organic compound characterized by the presence of a benzene ring substituted with both a peroxoic acid group and an amino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzenecarboperoxoic acid, 4-amino-, typically involves the reaction of 4-aminobenzoic acid with hydrogen peroxide in the presence of a catalyst. The reaction is carried out under controlled temperature conditions to ensure the stability of the peroxoic acid group. The process can be summarized as follows:
Starting Material: 4-aminobenzoic acid
Oxidizing Agent: Hydrogen peroxide (H₂O₂)
Catalyst: Often a metal catalyst such as manganese dioxide (MnO₂)
Reaction Conditions: The reaction is typically conducted at low temperatures to prevent decomposition of the peroxoic acid group.
Industrial Production Methods
In an industrial setting, the production of benzenecarboperoxoic acid, 4-amino-, may involve a continuous flow process to ensure consistent quality and yield. The use of advanced reactors and precise control of reaction parameters are essential to achieve high efficiency and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenecarboperoxoic acid, 4-amino-, undergoes various chemical reactions, including:
Oxidation: The peroxoic acid group can participate in oxidation reactions, converting other functional groups into their oxidized forms.
Reduction: The amino group can be reduced to form different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other peroxides under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophiles such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃/H₂SO₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while substitution reactions can introduce various functional groups onto the benzene ring.
Wissenschaftliche Forschungsanwendungen
Benzenecarboperoxoic acid, 4-amino-, has several applications in scientific research:
Chemistry: Used as an oxidizing agent in organic synthesis.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying oxidative stress.
Medicine: Explored for its potential therapeutic effects, particularly in targeting oxidative damage.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism by which benzenecarboperoxoic acid, 4-amino-, exerts its effects involves the generation of reactive oxygen species (ROS) through the decomposition of the peroxoic acid group. These ROS can interact with various molecular targets, leading to oxidative modifications of biomolecules. The amino group may also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and specificity.
Vergleich Mit ähnlichen Verbindungen
Benzenecarboperoxoic acid, 4-amino-, can be compared with other similar compounds such as:
4-Nitrobenzenecarboperoxoic acid: Differing by the presence of a nitro group instead of an amino group, leading to different reactivity and applications.
Benzenecarboperoxoic acid: Lacking the amino group, which affects its solubility and interaction with biological molecules.
4-Aminobenzoic acid: Lacking the peroxoic acid group, primarily used in the synthesis of folate and other biochemical applications.
The uniqueness of benzenecarboperoxoic acid, 4-amino-, lies in its dual functionality, combining the oxidative potential of the peroxoic acid group with the reactivity of the amino group, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
153462-13-6 |
|---|---|
Molekularformel |
C7H7NO3 |
Molekulargewicht |
153.14 g/mol |
IUPAC-Name |
4-aminobenzenecarboperoxoic acid |
InChI |
InChI=1S/C7H7NO3/c8-6-3-1-5(2-4-6)7(9)11-10/h1-4,10H,8H2 |
InChI-Schlüssel |
LPMSULOKFGFMLB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)OO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



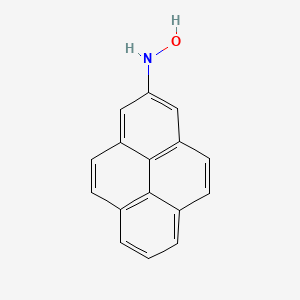
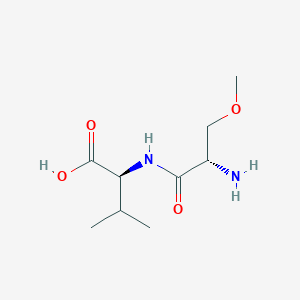

![2-[(Hexan-2-yl)oxy]-3,6,7,10,11-pentakis(pentyloxy)triphenylene](/img/structure/B14271504.png)
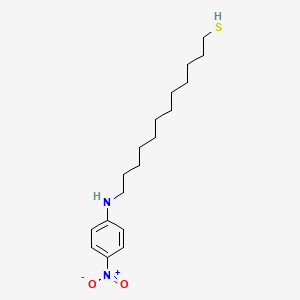
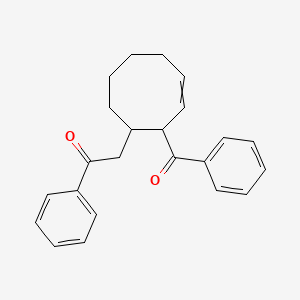
![9,9-Dimethyl-8-oxo-1,4-dioxaspiro[4.5]dec-6-ene-7-carbaldehyde](/img/structure/B14271544.png)


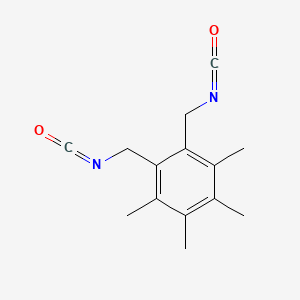

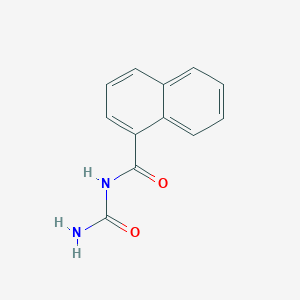
methanone](/img/structure/B14271570.png)
